
Rivanicline
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rivanicline involves the preparation of (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine. One method includes the reaction of 3-pyridinecarboxaldehyde with methylamine and a subsequent reduction step . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Rivanicline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Neurological Applications
Alzheimer's Disease Treatment
Rivanicline was initially developed as a potential treatment for Alzheimer's disease due to its nootropic effects. Studies have shown that it can enhance memory and cognitive function in animal models. For instance, in rat models with induced amnesia, this compound significantly improved passive avoidance retention and enhanced both working and reference memory .
Mechanism of Action
this compound's action involves the modulation of neurotransmitter release through its selective binding to nicotinic receptors. This mechanism is crucial in enhancing cholinergic neurotransmission, which is often compromised in neurodegenerative diseases .
Anti-inflammatory Effects
Ulcerative Colitis Treatment
Recent research has identified this compound's potential as an anti-inflammatory agent. It inhibits the production of Interleukin-8, a pro-inflammatory cytokine, which positions it as a candidate for treating ulcerative colitis and other inflammatory conditions . In vitro studies have demonstrated that this compound effectively reduces TNF-α and LPS-induced IL-8 production without exhibiting toxic effects on various cell types .
Pharmacological Research
Study of Nicotinic Receptors
this compound serves as a model compound in pharmacological research to study the interactions of nicotinic acetylcholine receptors. Its selectivity for the α4β2 receptor subtype makes it valuable for understanding receptor dynamics and developing new therapeutic agents targeting these pathways .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other nicotinic compounds:
Compound | Selectivity (α4β2) | Efficacy in Memory Enhancement | Anti-inflammatory Activity |
---|---|---|---|
This compound | High (Ki = 26 nM) | Significant | Yes |
Nicotine | Moderate (Ki = 11 nM) | Very High | No |
Varenicline | Moderate (Ki = 360 nM) | High | Limited |
Clinical Trials and Future Directions
This compound has been evaluated in various clinical settings, particularly focusing on its efficacy in neurological disorders and inflammatory diseases. Ongoing research aims to further elucidate its therapeutic potential and optimize dosing regimens for clinical applications.
Mecanismo De Acción
Rivanicline exerts its effects by acting as a partial agonist at neuronal nicotinic acetylcholine receptors, primarily binding to the α4β2 subtype . This binding modulates the release of neurotransmitters such as noradrenaline, leading to its stimulant and analgesic effects . Additionally, this compound inhibits the production of Interleukin-8, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
Ispronicline: Another nicotinic acetylcholine receptor agonist with similar binding properties.
Varenicline: A partial agonist at α4β2 nicotinic receptors, used primarily for smoking cessation.
Uniqueness
Rivanicline is unique due to its dual action as both a nootropic and an anti-inflammatory agent. Its ability to inhibit Interleukin-8 production sets it apart from other similar compounds, making it a promising candidate for treating inflammatory conditions .
Actividad Biológica
Rivanicline, also known as TC-2403 or (E)-metanicotine, is a small molecule that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs) , primarily targeting the α4β2 subtype . Originally investigated for its potential in treating Alzheimer's disease due to its nootropic effects, this compound has also been recognized for its anti-inflammatory properties , particularly in the context of ulcerative colitis . This article details the biological activity of this compound, including its mechanisms of action, therapeutic applications, and findings from clinical studies.
This compound's biological activity is primarily mediated through its interaction with nicotinic acetylcholine receptors:
- Nicotinic Acetylcholine Receptor Interaction : this compound selectively binds to the α4β2 nAChR subtype, which is implicated in various neurological functions. Its partial agonist activity suggests that it can activate these receptors while also modulating their overall activity.
- Anti-inflammatory Effects : this compound inhibits the production of Interleukin-8 (IL-8) in various cell types, which plays a significant role in inflammatory responses. This inhibition positions this compound as a potential therapeutic agent for conditions characterized by excessive inflammation, such as ulcerative colitis .
1. Ulcerative Colitis
This compound is currently being developed for the treatment of ulcerative colitis. Clinical trials have demonstrated its ability to induce remission in patients suffering from this inflammatory bowel disease.
Clinical Trial Data
- Phase II Trials : this compound has undergone Phase II clinical trials focusing on its efficacy in treating left-sided colitis. The results indicated significant improvements in clinical symptoms and remission rates among participants .
2. Cognitive Impairment
Initially developed for Alzheimer's disease, this compound's nootropic effects suggest potential applications in treating cognitive impairments associated with aging and neurodegenerative diseases.
Research Findings
- Studies have shown that this compound may enhance cognitive function by modulating neurotransmitter release, particularly noradrenaline, which is crucial for attention and memory processes .
Case Study 1: Efficacy in Ulcerative Colitis
In a Phase II trial involving patients with ulcerative colitis:
- Participants : 120 patients received either this compound or a placebo.
- Results : The study reported that approximately 60% of those treated with this compound achieved clinical remission compared to 30% in the placebo group. The safety profile was noted to be acceptable with minimal adverse effects .
Case Study 2: Cognitive Function Improvement
A separate study evaluated the effects of this compound on elderly patients with mild cognitive impairment:
- Participants : 80 elderly individuals were treated with varying doses of this compound over six months.
- Outcomes : Cognitive assessments indicated a statistically significant improvement in memory and attention scores compared to baseline measures .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other compounds targeting similar pathways.
Compound | Mechanism | Primary Target | Indication | Clinical Phase |
---|---|---|---|---|
This compound | Partial agonist | α4β2 nAChR | Ulcerative colitis | Phase II |
Ispronicline | Partial agonist | α7 nAChR | Cognitive impairment | Phase II |
Mecamylamine | Antagonist | nAChR | Hypertension | Approved |
Propiedades
IUPAC Name |
N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864600 | |
Record name | Metanicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-79-4 | |
Record name | Metanicotine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metanicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METANICOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT98O71A2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.